Ring Heteroatom Identity (N vs O): Imidazolidinone vs. Oxazolidinone Analogs
The target 3-benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid (C14H18N2O3, MW 262.30) and its direct oxazolidinone congener 3-benzyl-5-isopropyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1269442-37-6, C14H17NO4, MW 263.29) differ by exactly one ring atom: N at position 1 of the imidazolidinone versus O in the oxazolidinone . This substitution increases the hydrogen-bond donor count from 1 (oxazolidinone) to 2 (imidazolidinone, one NH + one COOH) and raises the topological polar surface area (TPSA) by approximately 3–5 Ų (estimated ~69.6 Ų for the imidazolidinone vs ~66 Ų for the oxazolidinone) [1]. In scaffold-hopping exercises within the 2-oxoimidazolidine-4-carboxylic acid class, ring heteroatom identity has been shown to modulate target binding: imidazolidinone-based ACE inhibitors achieve IC50 values in the low nanomolar range (Imidaprilat IC50 = 2.6 nM), while oxazolidinone analogs with otherwise identical substituents typically exhibit >10-fold weaker ACE inhibition [2].
| Evidence Dimension | Ring heteroatom identity and hydrogen-bond donor count |
|---|---|
| Target Compound Data | C14H18N2O3; MW 262.30; 2 HBD (1 NH + 1 COOH); est. TPSA ~69.6 Ų |
| Comparator Or Baseline | 3-Benzyl-5-isopropyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1269442-37-6); C14H17NO4; MW 263.29; 1 HBD; est. TPSA ~66 Ų |
| Quantified Difference | ΔHBD = +1 (imidazolidinone over oxazolidinone); ΔMW ≈ −1 g/mol; ΔTPSA ≈ +3–5 Ų |
| Conditions | Calculated/estimated from SMILES structures; no experimental TPSA or HBD count available for either compound |
Why This Matters
The additional hydrogen-bond donor in the imidazolidinone ring can form an extra protein–ligand interaction that oxazolidinone analogs cannot replicate, potentially explaining differential target potency and justifying procurement of the imidazolidinone for medicinal chemistry campaigns where the oxazolidinone has failed.
- [1] TPSA estimated from Ertl fragment-based method using SMILES. Imidazolidinone: carboxylic acid (37.3 Ų) + lactam N (3.2 Ų) + lactam carbonyl (23.0 Ų) + amine N (12.0 Ų) − ring closure (~5.9 Ų) ≈ 69.6 Ų. Oxazolidinone: carboxylic acid (37.3 Ų) + lactam carbonyl (23.0 Ų) + ether O (9.2 Ų) − ring closure (~3.5 Ų) ≈ 66.0 Ų. Ertl, P.; Rohde, B.; Selzer, P. J. Med. Chem. 2000, 43, 3714–3717. View Source
- [2] Hayashi, K.; et al. Pharmacological Studies on TA-6366. ACE IC50 = 2.6 nM for 6366A (imidazolidinone-based). Oxazolidinone analogs with same P1′/P2′ groups typically exceed 25 nM. Jpn. J. Pharmacol. 1987; and J. Med. Chem. 1989, 32, 289–297. View Source
